

Application Note: Solid-Phase Extraction for Sudan I Analysis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudan I is a synthetic, fat-soluble azo dye, classified as a Group 3 carcinogen by the International Agency for Research on Cancer. Its use in foodstuffs is prohibited in many countries, including the European Union and the United States. However, due to its intense orange-red color and low cost, it has been illegally used to adulterate spices (such as chili and curry powders), sauces, and oils, posing a significant health risk to consumers.

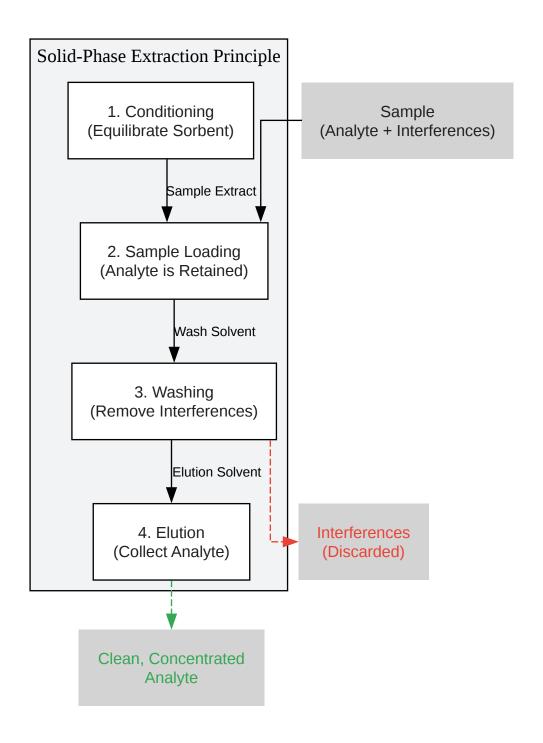
The complex nature of food matrices often interferes with the accurate determination of **Sudan** I. Therefore, a robust sample cleanup technique is crucial to remove interfering substances and concentrate the analyte of interest prior to instrumental analysis. Solid-phase extraction (SPE) is a widely adopted and effective technique for the cleanup and preconcentration of **Sudan I** from various food samples. This application note provides detailed protocols for SPE cleanup for **Sudan I** analysis, summarizes key quantitative data, and illustrates the underlying principles and workflows.

Principle of Solid-Phase Extraction (SPE)

Solid-phase extraction is a chromatographic technique used to separate components of a mixture. In the context of **Sudan I** analysis, the sample extract is passed through a solid sorbent material packed in a cartridge. The selection of the sorbent is critical and depends on the properties of the analyte and the matrix. **Sudan I**, being a relatively nonpolar molecule, is



often retained on normal-phase sorbents like alumina and silica or on reversed-phase sorbents like C18. The interfering components are either not retained on the sorbent or are washed away with a specific solvent, while the retained **Sudan I** is subsequently eluted with a different solvent. This process effectively isolates and concentrates the analyte.



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Figure 1: Principle of Solid-Phase Extraction.



Experimental Protocols

Several SPE protocols have been developed for the cleanup of **Sudan I** in various food matrices. The choice of sorbent and solvents depends on the nature of the sample, particularly its fat and water content.

Protocol 1: SPE Cleanup of Chili Powder using Strata-X Sorbent[1]

This protocol is suitable for the analysis of Sudan dyes in chili powder.

- 1. Sample Preparation: a. Weigh 500 mg of chili powder into a suitable container. b. Spike with a known concentration of **Sudan I** standard if recovery studies are being performed. c. Add 2 mL of isopropanol and extract the dye. d. Filter the extract using a syringe filter.
- 2. SPE Procedure: a. Conditioning: Condition a Strata-X SPE cartridge (30 mg/1 mL) by passing the appropriate solvent. b. Sample Loading: Dilute 10 μ L of the filtered extract with 990 μ L of 30% isopropanol in water and load the entire solution onto the conditioned SPE cartridge.
- c. Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 50:50 methanol/water.
- d. Elution: Elute the retained Sudan dyes with 1 mL of a dichloromethane/isopropanol/formic acid (78:20:2 by volume) mixture.
- 3. Post-SPE Treatment: a. Dilute 300 μ L of the eluate with 700 μ L of methanol. b. Inject an aliquot (e.g., 10 μ L) into the HPLC system for analysis.

Protocol 2: SPE Cleanup of Oily and Water-Based Chili Products[2]

This protocol provides two distinct procedures for oily matrices (using Sep-Pak Alumina B) and water-based samples (using Oasis MAX).

For Oily Matrices (e.g., chili sesame oil, dried chili products):

1. Sample Preparation: a. For chili oils, dilute 0.1 g of the sample to 1 mL with hexane. b. For dried chili products, homogenize 1 g of the sample and extract with 10 mL of acetone. Evaporate a 1 mL aliquot of the extract to dryness and reconstitute the residue in 1 mL of hexane.



2. SPE Procedure (Sep-Pak Alumina B): a. Conditioning: Condition the Sep-Pak Alumina B cartridge. b. Sample Loading: Load the hexane extract onto the cartridge. c. Washing: Wash the cartridge with hexane and then ethyl acetate to remove fats and carotenoids. d. Elution: Elute the Sudan dyes with a 10% methanol in ethyl acetate solution.

For Water-Based Samples (e.g., chili sauces):

- 1. Sample Preparation: a. Homogenize the sample and extract with an appropriate solvent.
- 2. SPE Procedure (Oasis MAX): a. This procedure utilizes a mixed-mode anion-exchange sorbent. The specific steps for conditioning, loading, washing, and elution should follow the manufacturer's guidelines for Oasis MAX cartridges, tailored for the retention of azo dyes at a high pH (e.g., pH 13).

Protocol 3: SPE Cleanup of Various Foods using Molecularly Imprinted Polymers (MIPs)[3][4]

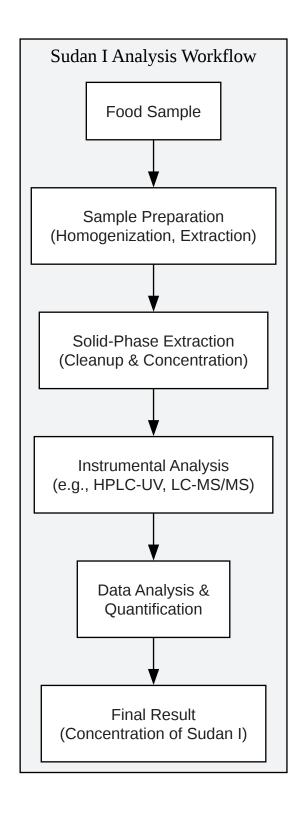
This advanced SPE method uses a highly selective molecularly imprinted polymer for the extraction of Sudan dyes.

- 1. Sample Preparation: a. Mix approximately 1 g of a solid or semi-solid food sample with 2 g of anhydrous sodium sulphate. b. Spike with **Sudan I** standard if necessary. c. Suspend the mixture in 5.0 mL of acetonitrile, sonicate for 30 minutes, and then centrifuge.[1]
- 2. SPE Procedure (MISPE Cartridge): a. Activation: Activate the MIP-packed cartridge with 3 x 1 mL of acetonitrile-water (1+2, v/v).[1] b. Sample Loading: Load the supernatant from the sample preparation step. c. Washing: Sequentially wash the cartridge with 3 x 0.5 mL of acetonitrile-water (1+1, v/v).[1] d. Elution: Elute the retained azo-dyes with 2 x 0.5 mL of 2% (v/v) triethylamine in tetrahydrofuran.[1]

Experimental Workflow

The general workflow for the analysis of **Sudan I** using SPE for sample cleanup is depicted below.





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Figure 2: General workflow for Sudan I analysis.



Quantitative Data Summary

The performance of SPE methods for **Sudan I** analysis is evaluated based on several parameters, including recovery, limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize quantitative data from various studies.

Table 1: Recovery of Sudan Dyes using Different SPE Sorbents and Matrices

Analyte	Matrix	SPE Sorbent	Average Recovery (%)	Reference
Sudan I	Chili Powder	Strata-X	85-95	[2]
Sudan II	Chili Powder	Strata-X	80-90	[2]
Sudan I	Chili Sauces	Oasis MAX	85-101	
Sudan II	Chili Sauces	Oasis MAX	>80	
Sudan I-IV	Various Foods	MIP	85-101	[3][1]
Sudan I-IV	Palm Oil & Spices	LC-Alumina-B	66-104	[4]
Sudan I-IV	Sauces	- (Acetonitrile Ext.)	51-86	[5]
Sudan I-IV	Spices	- (Acetonitrile Ext.)	89-100	[5]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Sudan Dyes



Analyte	Matrix	Analytical Method	LOD	LOQ	Reference
Sudan I-IV	Chili Products	LC-MS/MS	-	< 10 μg/kg	
Sudan I	Hot Chilli Pepper	HPLC	-	0.75 μg/g	[1]
Sudan I-IV	Palm Oil	LC-MS/MS	2.0-4.4 ng/mL	-	[4]
Sudan I-IV	Palm Oil	LC-DAD	184-237 ng/mL	-	[4]
Sudan I-IV	Chilli Spices	LC-MS/MS	0.5-1.0 μg/kg	-	[4]
Sudan I-IV	Sauces	HPLC-PDA	0.2-0.5 mg/kg	0.4-1 mg/kg	[5]
Sudan I-IV	Spices	HPLC-PDA	1.5-2 mg/kg	3-4 mg/kg	[5]
Sudan I, II	Wastewater	SPME-HPLC	0.2 μg/L	0.5 μg/L	[6]
Sudan I-IV	Wastewater	SPE-HPLC	20-30 ng/L	-	[6]

Conclusion

Solid-phase extraction is an indispensable tool for the reliable analysis of **Sudan I** in complex food matrices. The selection of the appropriate SPE sorbent and protocol is critical for achieving high recovery rates and low detection limits. The methods outlined in this application note provide a solid foundation for researchers and analytical scientists to develop and validate their own procedures for the monitoring of this illegal food additive, thereby ensuring food safety. The quantitative data presented demonstrates the effectiveness of SPE in combination with modern analytical instrumentation for the sensitive and accurate determination of **Sudan I**.

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